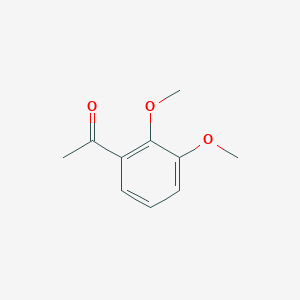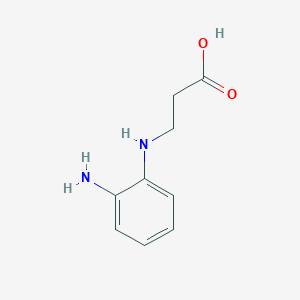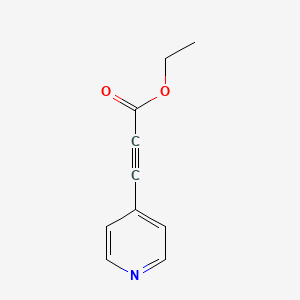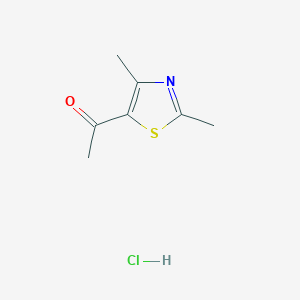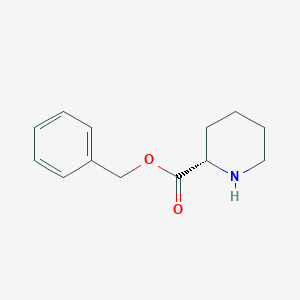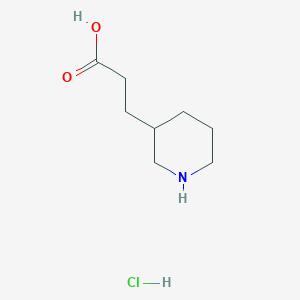
3-(Piperidin-3-yl)propanoic acid hydrochloride
Descripción general
Descripción
“3-(Piperidin-3-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 71985-82-5. It has a molecular weight of 193.67 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.67 . It is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Bioactivity and Therapeutic Applications
- Compounds with the piperidine moiety, including derivatives of 3-(Piperidin-3-yl)propanoic acid hydrochloride, have been studied for their cytotoxicity and carbonic anhydrase inhibitory activities. Some derivatives demonstrated effective cytotoxicity, particularly against human oral malignant cells, suggesting potential therapeutic applications in cancer treatment (Unluer et al., 2016).
Chemical Synthesis and Properties
- Research has been conducted on the synthesis of this compound derivatives and their interaction with other chemical compounds. For example, studies have shown its ability to form adducts with triphenyltin chloride, revealing insights into its chemical properties and potential applications in material science or chemical synthesis (Yan & Khoo, 2005).
Electochemical Applications
- The electrochemical detection of DNA interactions with certain Mannich base derivatives, including those containing this compound, has been explored. These studies provide insights into potential applications in biochemistry and molecular biology, particularly in the context of DNA-targeted agents or drug candidates (Istanbullu et al., 2017).
Polymer Synthesis and Biomedical Applications
- In the field of polymer chemistry, derivatives of this compound have been used in the synthesis of polymers like poly(β–amino esters), which can be potentially useful in biomedical applications such as gene delivery (Martino, Scandola, & Jiang, 2012).
Antimicrobial and Antifilovirus Activities
- Some studies have focused on the antimicrobial activities of compounds derived from this compound, indicating its potential use in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
- Its derivatives have also been studied for antifilovirus activities, which is particularly relevant in the context of viral outbreaks and the development of new antiviral drugs (Rogachev et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Compounds with a piperidine structure often interact with various receptors in the nervous system, such as the muscarinic acetylcholine receptors .
Mode of Action
The compound might bind to its target receptor and modulate its activity. For instance, it could act as an antagonist, blocking the receptor and preventing its normal function .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, blocking a neurotransmitter receptor could disrupt signal transmission in certain neural pathways .
Pharmacokinetics
After administration, the compound would be absorbed into the bloodstream, distributed throughout the body, metabolized (likely in the liver), and eventually excreted. The compound’s bioavailability would depend on factors like its absorption rate and metabolic stability .
Result of Action
The overall effect of the compound would depend on which receptors it targets and how it modulates their activity. For instance, if it acts as a neurotransmitter receptor antagonist, it could have effects like reducing neural signal transmission .
Action Environment
Various factors could influence the compound’s action and efficacy, including the patient’s physiological state, the presence of other drugs, and environmental factors like temperature and pH .
Análisis Bioquímico
Biochemical Properties
3-(Piperidin-3-yl)propanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function . For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can affect the overall biochemical processes within the cell, making this compound a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the type of cell and the specific conditions under which the compound is used .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function and biochemical processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . These temporal effects are essential for designing experiments and interpreting results accurately .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic processes within the cell, making the compound a valuable tool for studying metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical reactions and cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters or binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s overall effectiveness and impact on cellular processes . Understanding the transport and distribution mechanisms is essential for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding the compound’s overall impact on cellular function and biochemical processes . Studying the subcellular localization can provide valuable insights into its role in various cellular contexts .
Propiedades
IUPAC Name |
3-piperidin-3-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDLOWHMBJEXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71985-82-5 | |
| Record name | 3-(3-Piperidinyl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)
